Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone

概要

説明

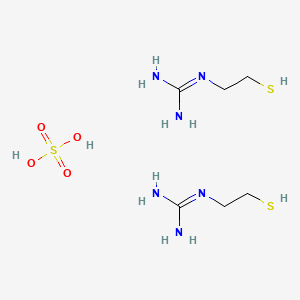

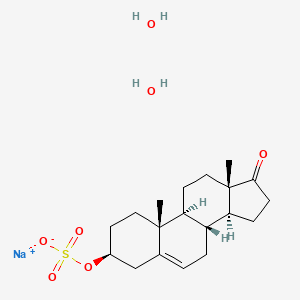

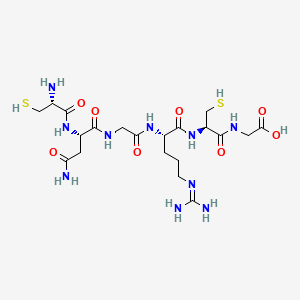

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MeOSu-AAPV-CMK) is a cell-permeable inhibitor of human leukocyte elastase (HLE). HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes. When released from the cell, it can hydrolyze elastin and collagen .

Synthesis Analysis

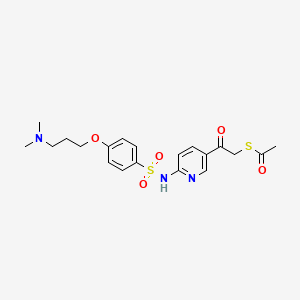

This compound is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone .Molecular Structure Analysis

The empirical formula of this compound is C22H35ClN4O7 . It is a tetrapeptide, cell-permeable, and non-cytotoxic inhibitor .Chemical Reactions Analysis

This compound is used in peptide synthesis to facilitate the bonding of two amino acids during the synthesis process .Physical And Chemical Properties Analysis

The compound is a methyl ester and an α-chloroketone . It has a molecular weight of 502.99 .科学的研究の応用

Inhibition of Elastase and Its Effects

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone (MAAPVCK) has been extensively studied for its role as an inhibitor of elastase, a protease enzyme. In one study, MAAPVCK demonstrated the ability to moderate elastase-induced emphysema in hamsters, either by pretreatment or post-treatment. This synthetic elastase inhibitor reduced the severity of emphysema when administered intratracheally either before or after the introduction of elastase (Stone et al., 2015).

Interaction with Proteinase K

Another significant application is in the study of enzyme-inhibitor interactions, particularly with proteinase K. For instance, the crystal structure of the transition state analog complex formed between proteinase K and MAAPVCK was determined, providing insights into the biochemical and structural aspects of enzyme inhibition (Wolf et al., 1994).

Applications in Lung Injury Models

MAAPVCK has been used in research exploring lung injury mechanisms. A study found that pretreatment with MAAPVCK could prevent acute edematous injury in isolated rat lungs induced by glucose oxidase and human neutrophil elastase (Baird et al., 1986).

Role in Experimental Emphysema

In a mouse model, oral administration of an elastase inhibitor, including MAAPVCK, prior to elastase exposure was found to protect against alveolar deformation, indicating a potential therapeutic approach for lung diseases (Janoff & Dearing, 1980).

Inhibitory Activity Studies

MAAPVCK's inhibitory activity has been compared with other proteolytic inhibitors, shedding light on the specificity and efficacy of different inhibitor types (Kore et al., 2009).

Exploring Biochemical Mechanisms

Its use in various biochemical studies has aided in understanding complex interactions in biological systems, such as the modulation of proteolytic activities and the mechanistic details of enzyme inhibition and substrate recognition (Lucey & Stone, 1982).

作用機序

Target of Action

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone is primarily targeted towards human leukocyte elastase (HLE) . HLE is a serine protease that plays a crucial role in the immune response by degrading proteins of invading pathogens.

Mode of Action

This compound acts as a competitive inhibitor of HLE . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition is irreversible, meaning that once the compound has bound to the enzyme, it cannot be removed .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be well absorbed in the body. The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need to be studied further for a comprehensive understanding.

Result of Action

The primary result of the action of this compound is the inhibition of HLE activity. This can lead to a modulation of the immune response, as HLE plays a crucial role in defending the body against pathogens .

Safety and Hazards

Excessive amounts of HLE activity have been implicated in diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis . When prolonged or frequently repeated contact may occur, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes according to EN 374) is recommended .

将来の方向性

生化学分析

Biochemical Properties

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone acts as a competitive inhibitor of human leukocyte elastase (HLE) . It serves as an irreversible inhibitor of trypsin, an enzyme . The compound interacts with these enzymes, inhibiting their function and altering the biochemical reactions they are involved in .

Cellular Effects

The compound’s inhibitory effects on enzymes like HLE have significant impacts on various types of cells and cellular processes. For instance, it influences cell function by altering the activity of these enzymes, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor, binding to the active sites of enzymes like HLE and trypsin, thereby preventing these enzymes from catalyzing their respective reactions .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the enzymes it inhibits, such as HLE and trypsin

特性

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDFLJMBAYGGC-XLPNERPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215459 | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65144-34-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)